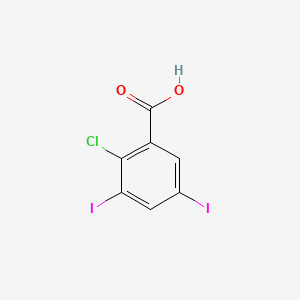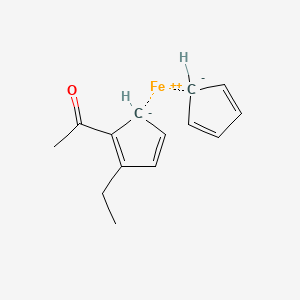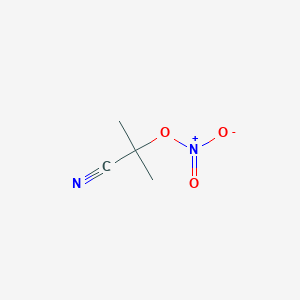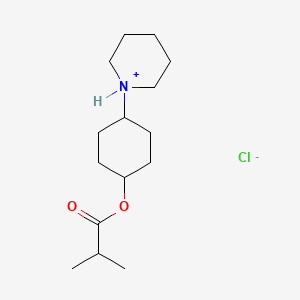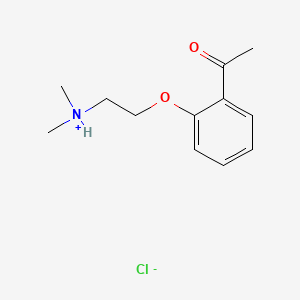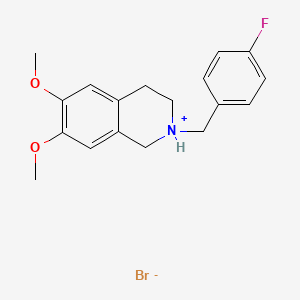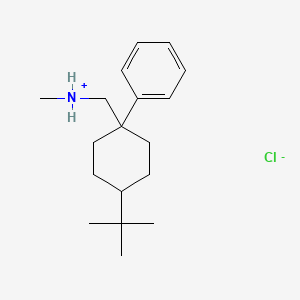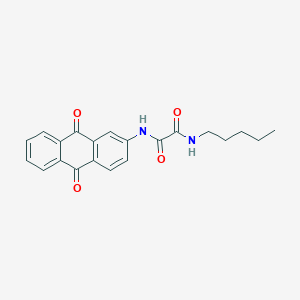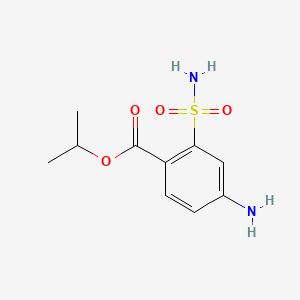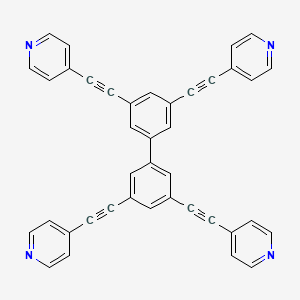
3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is a complex organic compound that features a biphenyl core substituted with pyridin-4-ylethynyl groups at the 3,3’,5,5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with pyridin-4-ylethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents on the pyridinyl groups.
Scientific Research Applications
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential use in the design of therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is primarily based on its ability to coordinate with metal ions. The pyridinyl groups can form coordination bonds with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can exhibit high surface areas, tunable pore sizes, and selective adsorption capabilities, making them useful for various applications such as gas storage, separation, and catalysis.
Comparison with Similar Compounds
Similar Compounds
1,4-Di(pyridin-4-yl)benzene: A simpler analog with only two pyridinyl groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another compound used in the synthesis of MOFs with different structural properties.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A related compound with carboxyphenyl groups instead of pyridinyl groups.
Uniqueness
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of ethynyl linkages, which provide additional rigidity and electronic properties. This makes it particularly suitable for the construction of MOFs with enhanced stability and functionality.
Properties
Molecular Formula |
C40H22N4 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
4-[2-[3-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C40H22N4/c1(31-9-17-41-18-10-31)5-35-25-36(6-2-32-11-19-42-20-12-32)28-39(27-35)40-29-37(7-3-33-13-21-43-22-14-33)26-38(30-40)8-4-34-15-23-44-24-16-34/h9-30H |
InChI Key |
KSSJDVSJCJKTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5)C#CC6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


